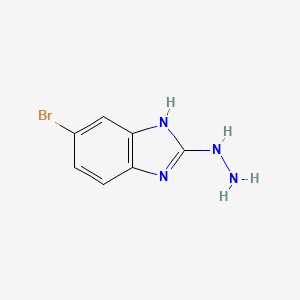
5-Bromo-2-hydrazino-1H-1,3-benzimidazole
Descripción general
Descripción
5-Bromo-2-hydrazino-1H-1,3-benzimidazole is a biochemical compound used for proteomics research . It has a molecular formula of C7H7BrN4 and a molecular weight of 227.06 .
Synthesis Analysis
The synthesis of 5-Bromo-2-hydrazino-1H-1,3-benzimidazole can be achieved from 5-Bromo-2-chloro-1H-benzimidazole . There are also various methods for the synthesis of benzimidazoles, which involve the use of different reagents and catalysts .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-hydrazino-1H-1,3-benzimidazole consists of a benzene ring fused to an imidazole ring . The average mass is 227.061 Da and the monoisotopic mass is 225.985397 Da .Aplicaciones Científicas De Investigación
α-Glucosidase Inhibitors
5-Bromo-2-hydrazino-1H-1,3-benzimidazole and its derivatives have been synthesized and evaluated as potential inhibitors of the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia, a condition commonly associated with type 2 diabetes .
Anti-Multiple Myeloma Activity
The compound AE-848, which contains 5-Bromo-2-hydrazino-1H-1,3-benzimidazole, has shown significant anti-multiple myeloma (MM) activity . It has been found to reduce the viability and induce apoptosis of MM cell lines in a dose- and time-dependent manner .
Modulation of NF-κB and PI3K/Akt/mTOR Signaling Pathways
AE-848 has also been found to modulate the NF-κB and PI3K/Akt/mTOR signaling pathways, which play crucial roles in cell survival, proliferation, and differentiation . This modulation can potentially be used in the treatment of various cancers .
Induction of Caspase Cleavage
AE-848 induces the cleavage of caspase-8, caspase-3, and poly ADP-ribose polymerase (PARP), resulting in loss of mitochondrial membrane potential (MMP) . This process is a key part of the apoptosis pathway, suggesting potential applications in cancer therapy .
In Vivo Anti-MM Activity
In addition to its in vitro effects, AE-848 has also demonstrated in vivo activity against MM . Administration of AE-848 significantly inhibited myeloma growth and prolonged the survival of myeloma-bearing mice .
Potential for Further Derivative Synthesis
The structure of 5-Bromo-2-hydrazino-1H-1,3-benzimidazole allows for further derivative synthesis . These derivatives could potentially exhibit different biological activities and could be used in various areas of medicinal chemistry .
Mecanismo De Acción
Target of Action
It’s worth noting that imidazole-containing compounds, which include benzimidazoles, have been found to exhibit a broad range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Imidazole derivatives have been shown to interact with numerous biochemical pathways, leading to their diverse therapeutic effects .
Pharmacokinetics
The compound has a molecular weight of 22707 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse therapeutic activities .
Propiedades
IUPAC Name |
(6-bromo-1H-benzimidazol-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c8-4-1-2-5-6(3-4)11-7(10-5)12-9/h1-3H,9H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUOJPIQRDVLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydrazino-1H-1,3-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




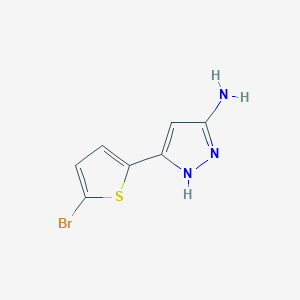


![4-[4-Fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-3-pyridinecarboxaldehyde](/img/structure/B3037613.png)

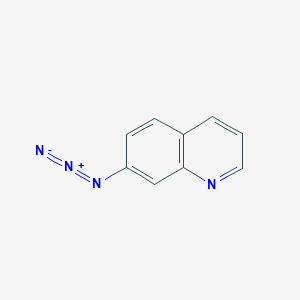

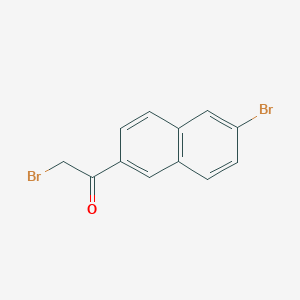

![[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate](/img/structure/B3037623.png)
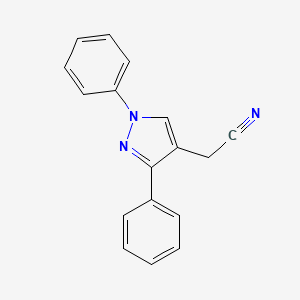

![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B3037628.png)